![molecular formula C20H23N7O2 B5629711 2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629711.png)

2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including reactions with trimethylenemethane, cycloaddition, and regioselective metalation strategies. For instance, diastereoselective synthesis pathways have been developed to produce novel heterocyclic systems, indicating the complexity and precision required in synthesizing such compounds. These methods often involve consecutive reactions, including dimethylamino group exchange, cyclization, and metalation to afford functionalized derivatives, demonstrating the intricate synthesis routes possible for complex molecules (Uršič et al., 2009) (Board et al., 2009).

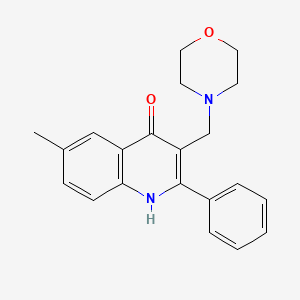

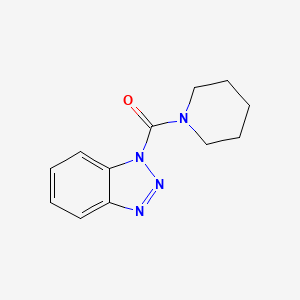

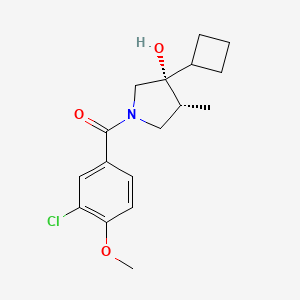

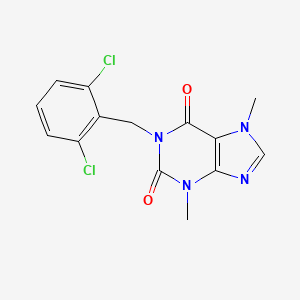

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using various spectroscopic and crystallographic techniques. For example, the study of similar molecules has shown centrosymmetric hydrogen-bonded dimer formations, indicative of the complex intermolecular interactions that can occur due to the structural features of these compounds. These analyses highlight the importance of specific functional groups and structural motifs in dictating the overall molecular architecture and its implications on the physical and chemical properties of the molecule (Kranjc et al., 2012).

Chemical Reactions and Properties

The reactivity of such molecules often involves interactions with various reagents, leading to the formation of diverse heterocyclic compounds. For instance, reactions with hydrazine derivatives, cyclization, and condensation reactions are common routes to expand the chemical diversity and functionality of the core molecule. These reactions not only illustrate the chemical versatility of the compound but also its potential as a precursor for further chemical modifications (Al-Omran et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular structure. Studies on similar compounds show that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining these properties. These insights are crucial for understanding the behavior of these compounds under different conditions and their potential applications in various domains (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interactions with biological molecules, are essential aspects of the compound's analysis. The synthesis and modification routes indicate a high degree of reactivity towards nucleophiles and electrophiles, showcasing the potential for chemical transformations. These properties are fundamental for exploring the compound's applications in chemical synthesis, material science, and potentially in pharmacology, albeit with a focus away from drug use and dosage considerations (Bassyouni et al., 2012).

Propiedades

IUPAC Name |

2-[[[3-(1H-imidazol-2-yl)benzoyl]amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-25(2)20(29)26-8-9-27-17(13-26)11-16(24-27)12-23-19(28)15-5-3-4-14(10-15)18-21-6-7-22-18/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,21,22)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSLKUGDYFXLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)C3=CC=CC(=C3)C4=NC=CN4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)

![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)

![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)

![ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5629689.png)

![2-benzyl-5-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5629691.png)

![5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5629705.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629721.png)